Avobenzone-13C-d3
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Overview
Description
Avobenzone-13C-d3: is a labeled version of Avobenzone, a dibenzoylmethane compound widely used in sunscreens for skin photoprotection in the ultraviolet A (UVA) band. The labeling involves the incorporation of carbon-13 and deuterium isotopes, which makes it useful as an internal standard in analytical chemistry, particularly for the quantification of Avobenzone using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Avobenzone-13C-d3 involves the reaction of p-tert-butyl benzoate with a catalyst to obtain a mixed material. This is followed by the addition of p-methoxyacetophenone, which undergoes a series of reactions to form the final product . The reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) to ensure solubility and proper reaction kinetics .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified using techniques like recrystallization or chromatography to achieve the desired isotopic labeling and chemical purity .
Chemical Reactions Analysis
Types of Reactions: Avobenzone-13C-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of reactive oxygen species (ROS) and other oxidative products.
Reduction: Although less common, reduction reactions can alter the functional groups in the molecule.
Substitution: Substitution reactions can occur at the aromatic rings, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other peroxides under UV light.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Halogenating agents and other electrophiles are commonly used.
Major Products:
Oxidation: Formation of ROS and oxidative degradation products.
Reduction: Reduced forms of this compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Avobenzone-13C-d3 has several scientific research applications:
Analytical Chemistry: Used as an internal standard in GC-MS and LC-MS for the quantification of Avobenzone in various samples.
Photoprotection Studies: Investigated for its role in sunscreens and its ability to absorb UVA radiation.
Endocrine Disruption Research: Studied for its interaction with estrogen receptors and its potential effects as an endocrine disruptor.
Oxidative Stress Studies: Used to study the generation of ROS and its impact on cellular processes.
Mechanism of Action
Avobenzone-13C-d3 exerts its effects primarily through the absorption of UVA radiation. It blocks UVA I, UVA II, and UVB wavelengths, thereby limiting the impact of UV rays on the skin . Additionally, it acts as an endocrine disruptor by directly binding to estrogen receptor β and acting as an estrogen agonist . This dual mechanism makes it effective in both photoprotection and endocrine modulation.
Comparison with Similar Compounds
Octocrylene: Another common sunscreen agent that stabilizes Avobenzone and enhances its photoprotective properties.
Oxybenzone: A benzophenone derivative used in sunscreens for its UVB and UVA protection.
Homosalate: An organic compound used in sunscreens to absorb UVB radiation.
Uniqueness: Avobenzone-13C-d3 is unique due to its isotopic labeling, which makes it particularly useful in analytical applications. Its ability to act as both a photoprotective agent and an endocrine disruptor also sets it apart from other similar compounds .
Properties
Molecular Formula |
C20H22O3 |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)-3-[4-(trideuterio(113C)methoxy)phenyl]propane-1,3-dione |
InChI |
InChI=1S/C20H22O3/c1-20(2,3)16-9-5-14(6-10-16)18(21)13-19(22)15-7-11-17(23-4)12-8-15/h5-12H,13H2,1-4H3/i4+1D3 |
InChI Key |
XNEFYCZVKIDDMS-JGWVFYFMSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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